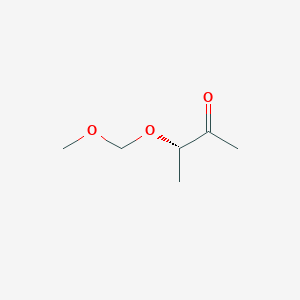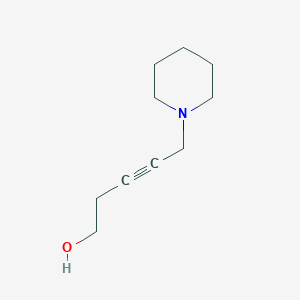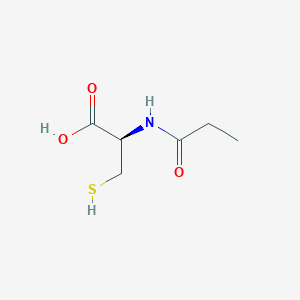![molecular formula C5H3ClN4 B022813 4-氯-1H-吡唑并[3,4-d]嘧啶 CAS No. 5399-92-8](/img/structure/B22813.png)
4-氯-1H-吡唑并[3,4-d]嘧啶
概述
描述
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound composed of a pyrazole ring and a pyrimidine ring joined together. It is a valuable synthetic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has a wide range of applications in organic synthesis and medicinal chemistry due to its versatility and reactivity.
科学研究应用
生物活性衍生物的合成
“4-氯-1H-吡唑并[3,4-d]嘧啶”作为各种生物活性衍生物合成的前体。 这些衍生物由于其与腺嘌呤和鸟嘌呤碱基的结构相似性而被探索为潜在的治疗剂 .
抗菌活性
研究表明吡唑并[3,4-d]嘧啶衍生物在对抗细菌感染方面具有有效性。 N1、C4 和 C6 位的特定取代基已显示出对革兰氏阳性菌(如金黄色葡萄球菌)和革兰氏阴性菌(如大肠杆菌)的活性 .
抗肿瘤和抗白血病剂
吡唑并[3,4-d]嘧啶衍生物已被研究用于其抗肿瘤和抗白血病活性。 这些化合物在开发新的化学治疗剂方面具有重要意义 .
腺苷受体拮抗作用
吡唑并[3,4-d]嘧啶衍生物已被发现是人A3、A2A 和 A2B 腺苷受体的强效和选择性拮抗剂。 这在设计用于心血管疾病、炎症性疾病和神经退行性疾病的药物方面具有重要意义 .
腐蚀抑制
吡唑并[3,4-d]嘧啶化合物的杂环结构已在腐蚀科学领域得到应用。 它们已被测试其在酸性环境中保护金属的有效性,这对工业应用至关重要 .
合成方法的开发
“4-氯-1H-吡唑并[3,4-d]嘧啶”在开发新的合成方法方面也至关重要。 它用于创建多种吡唑并吡啶体系,这些体系在药物化学中对于创建新的候选药物具有价值 .
安全和危害
The safety information available indicates that 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
The future directions for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and similar compounds could involve further exploration of their potential as anticancer agents . For instance, the combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .
作用机制
Target of Action
The primary target of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression. Under normal conditions, CDK2 phosphorylates a variety of substrates, leading to the progression of the cell cycle from the G1 to the S phase. When cdk2 is inhibited, this progression is halted, which can lead to cell cycle arrest .
Pharmacokinetics
These properties can help predict the bioavailability of the compound, although further experimental studies would be needed to confirm these predictions .
Result of Action
The inhibition of CDK2 by 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine leads to significant anti-proliferative activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
生化分析
Cellular Effects
Some studies suggest that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXQUFUYCADCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277919 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-92-8 | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5399-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine?
A: Research indicates that newly synthesized 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines exhibit analgesic activity. Studies in mice demonstrated a pronounced reduction in acetic acid-induced writhing, a standard model for assessing analgesic properties [].
Q2: How does the structure of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine influence its reactivity?
A: The presence of a chlorine atom at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents at this position, leading to the synthesis of diverse derivatives [, , ]. This structural feature is crucial for exploring Structure-Activity Relationships (SAR).
Q3: Are there studies on the stability of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine nucleosides?
A: Research indicates that 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides exhibit greater stability at the N-glycosidic bond compared to their parent purine nucleosides when subjected to acidic hydrolysis []. This enhanced stability could be crucial for their potential use as therapeutic agents.
Q4: What synthetic approaches have been explored for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives?
A: Several synthetic strategies have been employed, including phase-transfer glycosylation for nucleoside synthesis [] and reactions with carbanions to introduce substituents at various positions of the pyrazolo[3,4-d]pyrimidine ring [, , ]. Additionally, 1,3-dimethylbenzimidazolium iodide has been investigated as a catalyst for aroylation reactions with aromatic aldehydes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)








